molecular formula C18H19N3O2S B2729167 N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 893384-77-5

N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2729167
CAS RN: 893384-77-5
M. Wt: 341.43
InChI Key: QOVYRSHDQSJEPY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, commonly known as DMFIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFIA is a sulfhydryl-containing compound that can be synthesized using various methods.

Scientific Research Applications

Potential Inhibitors of Angiogenesis

Research into analogues of SU-5416, which include compounds with imidazole and furan components similar to N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, has shown potential in inhibiting angiogenesis. These compounds were synthesized and evaluated in vitro, demonstrating a decrease in angiogenesis comparable to that observed with SU-5416. This indicates a promising avenue for the development of new therapeutic agents targeting angiogenic processes in diseases such as cancer (Braud et al., 2003).

Luminescence Sensing of Benzaldehyde

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to exhibit selective sensitivity to benzaldehyde derivatives through luminescence sensing. This research suggests applications in the development of fluorescence sensors for detecting specific chemicals, demonstrating the utility of imidazole derivatives in material science (Shi et al., 2015).

Extractive Desulfurization of Fuel

Imidazolium-based alkylphosphate ionic liquids, related to the structural functionality of imidazole, have shown effectiveness in the extractive desulfurization of fuel oils. This highlights the potential application of similar compounds in environmental science and engineering, focusing on cleaner energy production processes (Jiang et al., 2008).

Glutaminase Inhibitors

Research into glutaminase inhibitors, involving compounds with thiadiazol and acetamide functionalities akin to the given chemical, has yielded analogs that retain potency with improved drug-like properties. This area of study holds significance for developing therapeutic agents against cancer and other diseases where glutaminase activity is implicated (Shukla et al., 2012).

Interaction with ZnO Nanomaterials

The interaction of bioactive fluorophores containing imidazole with ZnO nanocrystals has been investigated, revealing strong adsorption due to the chemical affinity between the azomethine nitrogen of imidazole and ZnO. This study opens up new possibilities in nanotechnology and material science for developing advanced materials with tailored properties (Jayabharathi et al., 2015).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-8-14(2)10-15(9-13)20-17(22)12-24-18-19-5-6-21(18)11-16-4-3-7-23-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVYRSHDQSJEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

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